
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as EMB-001 and is a member of the benzamide family. The purpose of
Mecanismo De Acción
The mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of various proteins, including those that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
Studies have shown that N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and induce cell cycle arrest. Additionally, N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been shown to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound and its potential side effects.
Direcciones Futuras
There are several future directions for the research of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide. One of the most promising directions is the development of this compound as a potential anti-cancer drug. Further studies are needed to determine the efficacy and toxicity profile of this compound in preclinical and clinical trials. Additionally, studies are needed to determine the potential applications of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide in other fields, such as neurodegenerative diseases and infectious diseases. Finally, studies are needed to further elucidate the mechanism of action of this compound and identify potential targets for drug development.
Métodos De Síntesis
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide is a multistep process that involves the use of various reagents and solvents. The first step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride to form 3-ethyl-1,2,4-oxadiazole-5-carbonyl chloride. The second step involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carbonyl chloride with 3-aminophenylboronic acid to form N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. The final step involves the reaction of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide with 4-methylbenzoyl chloride to form N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-4-methylbenzamide has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
Propiedades
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-3-16-20-18(23-21-16)14-5-4-6-15(11-14)19-17(22)13-9-7-12(2)8-10-13/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYAZQKKJLZSER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-4-methylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

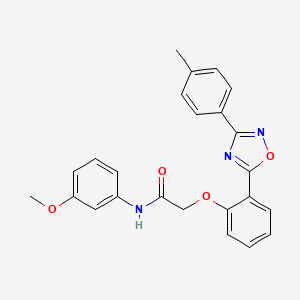
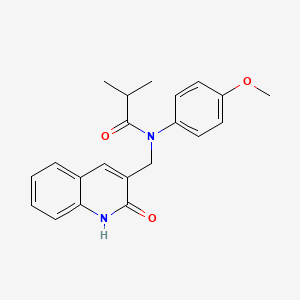
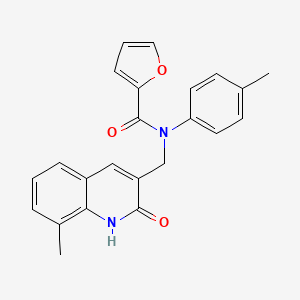

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7710785.png)
![N-(4-chlorophenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7710797.png)

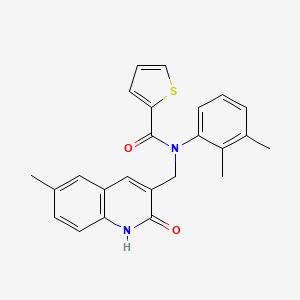
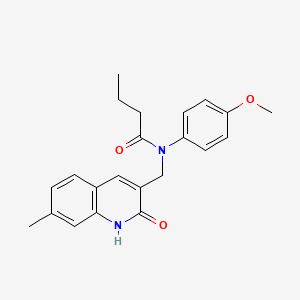
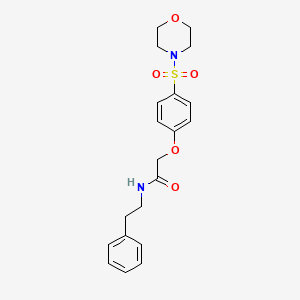
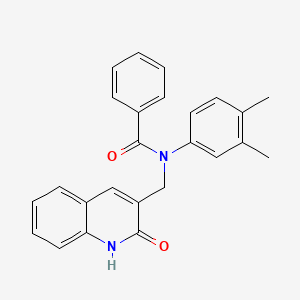

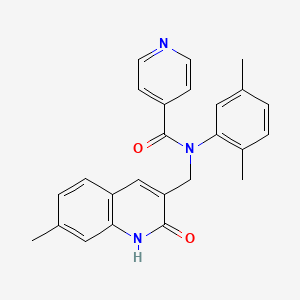
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7710852.png)